1-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUGSJQNCXAWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591673 | |
| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27301-77-5 | |
| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Prominence of Pyrazole Heterocycles in Contemporary Medicinal Chemistry Research
The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. nih.govglobalresearchonline.net Its prominence stems from its versatile chemical nature and its ability to serve as a pharmacophore in a wide array of biologically active compounds. nih.gov Pyrazole-containing molecules have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. globalresearchonline.netnih.gov
The significance of the pyrazole scaffold is underscored by the number of drugs incorporating this heterocycle that have received clinical approval. Notable examples include the anti-inflammatory drug celecoxib (B62257), the anxiolytic indiplon, and the anti-obesity agent rimonabant (B1662492). The success of these and other pyrazole-based therapeutics has cemented the status of this heterocyclic system as a "privileged structure" in drug design—a molecular framework that is able to bind to multiple biological targets with high affinity. This has led to sustained and intensive research into the synthesis and biological evaluation of novel pyrazole derivatives.
Foundational Research on Pyrazole Scaffold Diversity and Biological Utility
Foundational research into the pyrazole (B372694) scaffold has revealed that its biological activity can be finely tuned through the introduction of various substituents at different positions on the ring. The versatility of synthetic routes to pyrazoles allows for the generation of extensive libraries of analogues, each with unique physicochemical properties and potential therapeutic applications. nih.gov This structural diversity is a key factor driving the continued exploration of pyrazole chemistry.
Early and ongoing studies have established clear structure-activity relationships (SAR) for different classes of pyrazole derivatives. For instance, the nature and position of substituents on the pyrazole ring and on any appended aryl rings can significantly influence the potency and selectivity of the compound for a particular biological target. This foundational knowledge allows medicinal chemists to rationally design new pyrazole-containing molecules with improved efficacy and reduced side effects. The wide-ranging biological utility of the pyrazole scaffold is a direct result of this rich history of synthetic exploration and biological screening. nih.govglobalresearchonline.net
Rationale for Focused Investigation of 1 4 Chlorophenyl 3 Methyl 1h Pyrazole and Its Analogues
Evolution of Pyrazole Synthesis: From Classical to Modern Protocols
The foundational methods for pyrazole synthesis have been refined over time to improve yields, regioselectivity, and substrate scope. These classical routes remain fundamental to understanding the chemistry of pyrazoles and are still widely employed, often in modified forms.
Cyclocondensation Reactions of Hydrazines with Carbonyl Systems
The most traditional and widely recognized method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. beilstein-journals.org In the context of this compound, this would involve the reaction of (4-chlorophenyl)hydrazine with a 1,3-dicarbonyl compound such as acetylacetone (B45752) (2,4-pentanedione).
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The versatility of this method lies in the wide availability of substituted hydrazines and 1,3-dicarbonyl compounds, allowing for the synthesis of a diverse range of pyrazole analogues.
Another classical approach involves the reaction of hydrazines with α,β-unsaturated ketones. nih.gov This reaction proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by cyclization and oxidation to the pyrazole. nih.gov For instance, the reaction of (4-chlorophenyl)hydrazine with an appropriate α,β-unsaturated ketone can also serve as a route to substituted pyrazoles.
1,3-Dipolar Cycloaddition Approaches
A significant advancement in pyrazole synthesis is the use of 1,3-dipolar cycloaddition reactions. acs.org This method typically involves the reaction of a diazo compound with an alkyne. acs.org The concerted [3+2] cycloaddition mechanism offers high regioselectivity and is a powerful tool for constructing the pyrazole ring. acs.orgscispace.com
To enhance safety and operational simplicity, diazo compounds are often generated in situ from stable precursors like N-tosylhydrazones. acs.orgorganic-chemistry.org For the synthesis of analogues of this compound, a suitably substituted N-tosylhydrazone can be reacted with an alkyne in a one-pot procedure to afford the desired pyrazole derivative. organic-chemistry.org This approach avoids the need to handle potentially explosive diazo compounds directly. acs.org
Contemporary Synthetic Strategies for Substituted Pyrazoles
Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of substituted pyrazoles. These strategies often involve the use of advanced technologies and catalytic systems to improve reaction conditions and outcomes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. dergipark.org.trnih.govmedicaljournalshouse.com In pyrazole synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving product yields. medicaljournalshouse.com The condensation of hydrazine derivatives with β-keto esters or chalcones to form pyrazoles can be efficiently carried out under microwave conditions. researchgate.netasianpubs.org This rapid and efficient heating method is considered a green chemistry approach due to its energy efficiency. medicaljournalshouse.com
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12-16 hours | 4-7 minutes |
| Yield | 36.9-48.6% | 54-81% |
Solvent-Free Reaction Conditions
In line with the principles of green chemistry, solvent-free reaction conditions have been developed for pyrazole synthesis. researchgate.netrsc.org These reactions are often performed by grinding the reactants together, sometimes in a ball mill, or by heating a neat mixture of the reactants. researchgate.netresearchgate.net This approach minimizes the use of volatile and often hazardous organic solvents, reducing the environmental impact of the synthesis. researchgate.net Solvent-free conditions can be combined with microwave irradiation to further enhance reaction efficiency. researchgate.netasianpubs.org For example, the condensation of hydrazines with β-keto esters can be achieved under solvent-free microwave conditions to produce pyrazolones with good to excellent yields. researchgate.net
Catalytic Transformations
The use of catalysts has revolutionized the synthesis of pyrazoles, allowing for milder reaction conditions and improved selectivity. mdpi.com A variety of catalysts have been employed, including:
Lewis Acids: Catalysts such as SmCl₃ can be used in the one-pot synthesis of 3,4,5-substituted pyrazoles by promoting the C-acylation of β-ketoesters followed by cyclization with hydrazine. beilstein-journals.org
Transition Metals: Copper-catalyzed reactions have been developed for the N-functionalization of pyrazoles in a one-pot fashion, allowing for the introduction of aryl substituents at the N1 position. beilstein-journals.org Rhodium complexes have also been used to catalyze the addition-cyclization of hydrazines with alkynes. organic-chemistry.org Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF₃-pyrazoles. mdpi.com
Nanocatalysts: Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov
Organocatalysts: Molecular iodine has been used as a catalyst for the synthesis of sulfonated pyrazoles under mild, transition-metal-free conditions. mdpi.com
These catalytic methods offer significant advantages in terms of efficiency, selectivity, and the ability to tolerate a wide range of functional groups, making them powerful tools for the synthesis of complex pyrazole derivatives. mdpi.comnih.gov
| Catalyst Type | Specific Catalyst Example | Reaction Type |
|---|---|---|
| Lewis Acid | SmCl₃ | Acylation and Cyclocondensation |
| Transition Metal | Copper | N-Arylation |
| Transition Metal | Rhodium | Addition-Cyclization |
| Transition Metal | Silver | Heterocyclization |
| Nanocatalyst | nano-ZnO | Condensation |
| Organocatalyst | Molecular Iodine | C(sp²)-H Sulfonylation and Annulation |
Multicomponent Reaction Systems
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and procedural simplicity. In the context of pyrazole synthesis, MCRs provide a convergent approach to assemble complex molecules in a single step from three or more starting materials. While a direct one-pot synthesis of this compound via an MCR is not extensively documented, the principles of MCRs have been successfully applied to the synthesis of its close structural analogues and derivatives.
A notable example is the three-component synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. This reaction utilizes 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, an aldehyde, and malononitrile (B47326) in a cyclocondensation reaction. The process is often catalyzed by a base, such as DABCO (1,4-diazabicyclo[2.2.2]octane), in a suitable solvent like ethanol. This approach highlights the utility of MCRs in rapidly generating molecular diversity around the 1-(4-chlorophenyl)-3-methyl-pyrazole core. The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone (B3327878) and subsequent intramolecular cyclization and tautomerization to yield the final fused heterocyclic system.
The following table summarizes a representative example of this three-component reaction:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Benzaldehyde | Malononitrile | DABCO | 6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
This methodology underscores the potential of MCRs to construct complex pyrazole-containing scaffolds, even if the direct synthesis of the parent this compound via such a route is less common.
Regioselective Synthesis in the Context of this compound Scaffold Construction
The synthesis of pyrazoles from the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines often poses a challenge in controlling the regioselectivity, leading to the formation of a mixture of regioisomers. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants. Achieving high regioselectivity is crucial for the unambiguous synthesis of a specific isomer like this compound.
A highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles has been reported, which can be applied to the specific synthesis of the target compound. mdpi.com This approach involves the reaction of an appropriate unsymmetrical 1,3-diketone with (4-chlorophenyl)hydrazine. The key to achieving high regioselectivity lies in the differential reactivity of the two carbonyl groups of the diketone towards the nucleophilic attack of the hydrazine.
For the synthesis of this compound, the unsymmetrical diketone required would be 1,1,1-trifluoro-4-methoxybut-3-en-2-one or a similar activated dicarbonyl equivalent. The reaction with (4-chlorophenyl)hydrazine proceeds with the initial attack of the more nucleophilic nitrogen of the hydrazine at the more electrophilic carbonyl carbon of the diketone. Subsequent cyclization and dehydration lead to the formation of the desired pyrazole regioisomer.
Factors that govern the regioselectivity include:
Electronic Effects: The presence of electron-withdrawing groups on the diketone can enhance the electrophilicity of one carbonyl group over the other.
Steric Hindrance: Bulky substituents on the diketone can direct the incoming hydrazine to the less sterically hindered carbonyl group.
Reaction Conditions: The choice of solvent, temperature, and catalyst can also influence the regiochemical outcome of the reaction.
A study on the synthesis of 1,3,4,5-tetrasubstituted pyrazoles demonstrated a method that provides complete regioselectivity. nih.gov This was achieved through a 1,3-dipolar cycloaddition reaction between in situ generated nitrilimines (from hydrazonyl chlorides) and enaminones. nih.gov This strategy allows for the precise placement of substituents on the pyrazole ring. For instance, the reaction of a hydrazonyl chloride derived from (4-chlorophenyl)hydrazine with an appropriate enaminone can lead to the formation of a pyrazole with the desired 1-(4-chlorophenyl)-3-methyl substitution pattern. nih.gov
The following table illustrates the reactants that would be used in a regioselective synthesis of a derivative of the target compound:
| Hydrazine Derivative | 1,3-Dicarbonyl Compound/Equivalent | Expected Regioisomer |
| (4-chlorophenyl)hydrazine | Acetylacetone | 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole |
| (4-chlorophenyl)hydrazine hydrochloride | (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-methyl-but-3-en-2-one | Precursor to this compound-5-carboxylic acid |
Derivatization and Functionalization of the Pyrazole Nucleus in Analogues of this compound
The this compound scaffold serves as a versatile platform for further chemical modifications to generate a diverse library of analogues with potentially enhanced biological or material properties. Derivatization can be targeted at various positions of the pyrazole ring, most commonly at the C4 and C5 positions, as well as at the methyl group at C3.
Introduction of Diverse Phenyl and Heteroaromatic Substituents
The introduction of aryl and heteroaryl moieties onto the pyrazole core is a common strategy to modulate the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely employed for this purpose. This reaction typically involves the coupling of a halogenated pyrazole derivative (e.g., a bromo- or iodo-substituted pyrazole) with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base.
For analogues of this compound, this would first require the regioselective halogenation of the pyrazole ring, typically at the C4 or C5 position. The resulting halopyrazole can then be subjected to Suzuki-Miyaura coupling with a variety of boronic acids to introduce diverse phenyl and heteroaromatic substituents.
Representative Suzuki-Miyaura Coupling Reaction:
| Halogenated Pyrazole Substrate | Boronic Acid | Catalyst | Product |
| 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazole |
| 5-Iodo-1-(4-chlorophenyl)-3-methyl-1H-pyrazole | 2-Thienylboronic acid | PdCl₂(dppf) | 1-(4-chlorophenyl)-3-methyl-5-(thiophen-2-yl)-1H-pyrazole |
Formation of Fused Heterocyclic Systems Incorporating the Pyrazole Moiety
The construction of fused heterocyclic systems containing the pyrazole moiety leads to rigid, polycyclic structures with unique three-dimensional shapes, which are often sought after in drug discovery. Analogues of this compound can be elaborated into fused systems through various synthetic strategies, including intramolecular cyclization and multicomponent reactions.
As mentioned in section 2.2.4, a prominent example is the synthesis of pyrano[2,3-c]pyrazoles. Starting from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, a three-component reaction with an aldehyde and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate (B8463686) affords the pyrano[2,3-c]pyrazole core. This reaction demonstrates the efficient construction of a fused system in a single synthetic operation.
Another approach involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This can be achieved by first introducing suitable functional groups onto the pyrazole ring that can then participate in a subsequent cyclization reaction. For instance, a 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can be cyclized with formamide (B127407) or other reagents to form the pyrazolo[3,4-d]pyrimidine ring system.
A study has also reported the synthesis of various fused heterocycles, such as 1,2,4-triazolin-3-thiones, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, starting from 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide. These transformations showcase the versatility of appropriately functionalized pyrazoles as precursors for a wide range of fused heterocyclic systems.
Examples of Fused Heterocyclic Systems from Pyrazole Analogues:
| Starting Pyrazole Analogue | Reaction Partner(s) | Fused Heterocyclic System |
| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Aromatic aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole |
| 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | Formamide | Pyrazolo[3,4-d]pyrimidine |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide | Carbon disulfide, Potassium hydroxide | 5-(1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol |
Influence of Substituent Position and Chemical Nature on Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the pyrazole and phenyl rings.
The presence and position of halogen atoms on the phenyl ring of 1-aryl-pyrazole derivatives play a critical role in modulating their receptor binding affinity. For instance, in the context of cannabinoid receptor (CB1) antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole core is a key structural requirement for potent activity. elsevierpure.com The nature of this halogen substituent can fine-tune the binding affinity. Studies on a series of these antagonists revealed that a p-iodophenyl group at the 5-position resulted in one of the most potent compounds. elsevierpure.com
In another class of pyrazole derivatives, those acting as monoamine oxidase (MAO) inhibitors, halogen groups on the phenyl ring were found to promote hydrophobic interactions with the MAO-A enzyme. nih.gov Specifically, for pyrazole compounds targeting opioid receptors, fluorine substitutions at the para, meta, and ortho positions of the phenyl ring all demonstrated antinociceptive effects, with the para substitution showing improved interaction with peripheral opioid receptors. nih.gov
The 4-chlorophenyl group, as present in the parent compound, is a common feature in many biologically active pyrazole derivatives. For example, the potent and selective CB1 receptor antagonist SR141716A features a 5-(4-chlorophenyl) group, highlighting the importance of this specific substitution for high-affinity binding. elsevierpure.comnih.gov The electronic properties and lipophilicity conferred by the chlorine atom at the para position are believed to be crucial for these interactions. researchgate.net
The table below summarizes the effect of different halogenated phenyl groups on the biological activity of pyrazole derivatives based on various studies.
| Substitution Pattern | Receptor/Target | Observed Effect on Activity |
| 5-(p-Iodophenyl) | Cannabinoid CB1 Receptor | High potency |
| 5-(p-Chlorophenyl) | Cannabinoid CB1 Receptor | High potency |
| p-Fluorophenyl | Opioid Receptors | Improved interaction |
| o-Fluorophenyl | Opioid Receptors | Reduced ASIC-1α channel affinity |
| Halogenated Phenyl | Monoamine Oxidase A (MAO-A) | Promotes hydrophobic interactions |
While direct comparisons of the 3-methyl group with other alkyl substituents on the 1-(4-chlorophenyl) scaffold are limited in the reviewed literature, broader studies on pyrazole derivatives provide insights. For instance, in a series of pyrazole-3-carboxylic acid derivatives designed as nicotinic acid receptor agonists, the size of the alkyl group at the 5-position was shown to influence activity. A 5-propyl and a 5-butyl derivative both showed high activity, with the butyl derivative being slightly more active, suggesting that the size and lipophilicity of the alkyl chain can modulate receptor interaction.
In the context of anti-inflammatory pyrazole analogs, meta-methyl substitution on the pyrazole ring has been associated with a suppression of harmful gastrointestinal effects. nih.gov This suggests that even small alkyl groups can influence the pharmacokinetic and safety profiles of these compounds. The substitution pattern, including the presence of a methyl group, allows for the fine-tuning of the physicochemical and pharmacokinetic properties of pyrazole derivatives. researchgate.net
The introduction of amide and hydrazide linkers, typically at the 3- or 5-position of the pyrazole ring, has been a successful strategy for developing pyrazole derivatives with a wide range of biological activities, including anticancer and receptor antagonist properties. nih.govnih.govnih.gov
Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown that these compounds possess inhibitory effects on the growth of A549 lung cancer cells. nih.gov The structure-activity relationship of these compounds indicated that their lipophilicity, influenced by the substituents on the aryl rings, is a key determinant of their activity. nih.gov A subsequent study on hydrazone derivatives of these carbohydrazides further demonstrated that modifications of the hydrazide moiety can significantly impact the inhibitory effects. nih.gov
In the development of cannabinoid CB1 receptor antagonists based on the SR141716A scaffold, which features a pyrazole-3-carboxamide, the amide linker is crucial for activity. nih.gov A detailed SAR study investigated the replacement of the aminopiperidinyl moiety of the amide with various alkyl hydrazines and amines. The results indicated that the length and bulk of the substituent on the amide/hydrazide group were associated with receptor affinity and efficacy. nih.gov A comparison between corresponding amide and hydrazide analogues was performed to understand the effect of the additional nitrogen atom in the hydrazide. nih.gov The N-cyclohexyl amide analogue showed high CB1 affinity, suggesting that direct substitution on the amide nitrogen is well-tolerated. nih.gov
The table below presents a summary of findings on pyrazole derivatives containing amide and hydrazide linkers.
| Derivative Class | Linker Position | Biological Activity | Key SAR Findings |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | C5 | Anticancer (A549 cells) | Activity correlated with lipophilicity (logP values). nih.gov |
| Pyrazole-5-carbohydrazide hydrazones | C5 | Anticancer (A559 cells) | Substituents on the hydrazone moiety modulate activity. nih.gov |
| Pyrazole-3-carboxamide analogues | C3 | Cannabinoid CB1 receptor antagonism | Length and bulk of substituents on the amide nitrogen influence affinity and efficacy. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacophore Characterization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, 3D-QSAR studies and pharmacophore modeling have been employed to identify the key structural features required for their interaction with biological targets.
In a study on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase II inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models helped to delineate the steric and electrostatic field requirements for potent inhibition. The resulting pharmacophore model can be used as a 3D query for virtual screening of databases to find new potential inhibitors.
Another study focused on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as phosphodiesterase 4 (PDE4) selective inhibitors. A five-point pharmacophore model (AHHRR.3) was developed, which included one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for PDE4 inhibition. Docking studies confirmed that these features are involved in key interactions with amino acid residues in the active site of the PDE4 enzyme.
While these studies were not conducted specifically on this compound, the identified pharmacophoric features for the broader class of pyrazole derivatives are relevant. These generally include:
Aromatic/Hydrophobic Regions: Corresponding to the substituted phenyl rings.
Hydrogen Bond Acceptors/Donors: Often associated with the pyrazole nitrogens or functional groups attached to the scaffold.
These models provide a rational basis for the design of new derivatives with improved activity by ensuring that the designed molecules possess the identified essential structural features.
Conformational Analysis and its Correlation with Ligand-Target Recognition
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of pyrazole derivatives, therefore, provides valuable insights for understanding ligand-target recognition.
In diaryl pyrazole derivatives, the relative orientation of the two aryl rings is a key conformational feature. The rotation around the single bonds connecting the aryl rings to the central pyrazole core is subject to rotational energy barriers. The height of these barriers determines the conformational flexibility of the molecule and the accessibility of the bioactive conformation.
While specific studies on the rotational energy barriers of this compound were not found in the reviewed literature, studies on the tautomerism of pyrazoles indicate that the interconversion between different forms involves an intermolecular proton exchange with an energy barrier of 10-14 kcal/mol, which is significantly lower than the intramolecular process. nih.gov This suggests a degree of flexibility in the pyrazole system.
Computational studies, such as molecular docking, implicitly consider the conformational space of the ligand to find the optimal binding pose. For pyrazole derivatives, these studies have shown that the pyrazole ring can form π-π interactions with aromatic residues in the receptor binding site, while the substituted phenyl rings occupy specific hydrophobic pockets. nih.gov The ability of the molecule to adopt a low-energy conformation that complements the shape and electronic properties of the binding site is essential for high-affinity binding.
Stereochemical Aspects and Atropisomerism in Pyrazole Derivatives
The stereochemistry of pharmacologically active molecules is a critical determinant of their interaction with biological targets. In the case of this compound derivatives, a key stereochemical feature to consider is the possibility of atropisomerism. Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. wikipedia.orgnih.gov This phenomenon is distinct from point chirality (centered on an atom) and occurs in molecules that possess a chiral axis. wikipedia.org
For derivatives of this compound, the bond between the pyrazole nitrogen (N1) and the 4-chlorophenyl group is the potential chiral axis. If rotation around this N-C bond is sufficiently hindered by bulky substituents, the molecule can exist as a pair of non-superimposable mirror images, known as atropisomers. nih.gov The stability of these atropisomers, and thus their ability to be separated, depends on the energy barrier to rotation.
Atropisomers are generally classified based on their half-life of interconversion (racemization) at a given temperature:
Class 1: Low rotational barrier, rapid interconversion (t1/2 < 60 s). These are typically considered as a single conformational racemate. researchgate.net
Class 2: Moderate rotational barrier, slow interconversion (t1/2 between 60 s and 4.5 years). These can be problematic in drug development as their enantiomeric composition may change over time. researchgate.net
Class 3: High rotational barrier, stable isomers (t1/2 > 4.5 years). These are considered suitable for development as single atropisomers. researchgate.net
The existence of stable atropisomers in N-aryl pyrazoles requires significant steric hindrance. This is typically achieved by introducing bulky substituents at the positions ortho to the bond acting as the chiral axis. In the parent compound, this compound, the ortho positions on the phenyl ring (positions 2' and 6') are unsubstituted (occupied by hydrogen). Similarly, the adjacent positions on the pyrazole ring (position 5) are also relatively unencumbered. Consequently, the rotational barrier around the N-C(phenyl) bond is expected to be low, and the compound is unlikely to exhibit stable atropisomerism at room temperature.
However, the introduction of bulky groups at these key positions in derivatives can dramatically increase the rotational barrier. For instance, substituents at the 2' and 6' positions of the phenyl ring and/or at the 5-position of the pyrazole ring would sterically clash during rotation, potentially allowing for the isolation of stable atropisomers.
While specific studies on atropisomerism in this compound are not prevalent, research on related structures confirms the possibility. For example, the atropisomeric relationships in an ortho bis-functionalized N-phenyl-bipyrazole derivative have been confirmed through X-ray diffraction and molecular modeling, demonstrating that such molecules can exist as a stable mixture of atropisomers. nih.gov
Crystallographic studies of related compounds provide insight into the solid-state conformations of these systems. The dihedral angle between the pyrazole ring and the N-aryl ring is a key parameter. A non-planar conformation (dihedral angle not equal to 0° or 180°) is a prerequisite for axial chirality.
Below is a table summarizing dihedral angles found in the crystal structures of related N-aryl pyrazole derivatives, illustrating the non-planar arrangement of the rings.
| Compound | Dihedral Angle between Pyrazole and Phenyl Ring |
|---|---|
| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 7.93° |
| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 31.38° |
| 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole | Complex propeller conformation with varied angles |
Preclinical Pharmacological Spectrum and Mechanistic Investigations of 1 4 Chlorophenyl 3 Methyl 1h Pyrazole Analogues
Antimicrobial and Antitubercular Activities
Analogues of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole have demonstrated significant antimicrobial properties, including antibacterial, antifungal, and antitubercular effects.
Broad-Spectrum Antibacterial Efficacy
The antibacterial potential of pyrazole (B372694) derivatives has been well-documented, with various analogues exhibiting efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-4-carboxamide derivatives have shown good activity against a range of bacterial pathogens. japsonline.com Specifically, compound 5i from a synthesized series was potent against Gram-positive strains, while compound 5k showed strong activity against Gram-negative strains. japsonline.com
In another study, a series of 1'-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives were screened against Staphylococcus aureus (a Gram-positive bacterium). researchgate.net The minimum inhibitory concentrations (MICs) for some of these compounds ranged from 62.5 to 125 mg/ml. researchgate.net Furthermore, novel pyrazole analogues have demonstrated high activity, with one compound showing an MIC of 0.25 μg/mL against Escherichia coli (Gram-negative) and another exhibiting the same MIC against Streptococcus epidermidis (Gram-positive). nih.gov
The structural features of these compounds, such as the presence of a 4-chlorophenyl group, are believed to contribute to their enhanced biological activities. researchgate.net The versatility of the pyrazole core allows for the synthesis of a wide array of derivatives with promising antibacterial profiles.
Table 1: Antibacterial Activity of Selected this compound Analogues
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyrazole-4-carboxamide 5i | Gram-positive pathogens | - | japsonline.com |
| Pyrazole-4-carboxamide 5k | Gram-negative strains | - | japsonline.com |
| Pyrazoline derivative 10e | Staphylococcus aureus | 7.8 | researchgate.net |
| Pyrazole analogue 3 | Escherichia coli | 0.25 | nih.gov |
Antifungal Potency and Target Pathways
Several analogues of this compound have demonstrated significant antifungal properties. A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives showed very good in vitro activity against four pathogenic fungal strains. rsc.org The results indicated that incorporating 1,3,4-oxadiazole (B1194373) and 5-pyrazolinone moieties into the pyrazole scaffold could lead to promising antifungal agents. rsc.org
In another study, newly synthesized pyrazole derivatives were screened for their antifungal activity, with one compound exhibiting a high level of activity against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. nih.gov Additionally, a series of pyrazole-4-carboxamide derivatives were tested, and compounds 5a, 5i, and 5j showed potent activity against fungal strains. japsonline.com The antifungal activity of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. For example, some pyrazole-containing fungicides are known to target and inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov
Table 2: Antifungal Activity of Selected this compound Analogues
| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyrazole analogue 2 | Aspergillus niger | 1 | nih.gov |
| Pyrazole-4-carboxamide 5a | Fungal strains | - | japsonline.com |
| Pyrazole-4-carboxamide 5i | Fungal strains | - | japsonline.com |
| Pyrazole-4-carboxamide 5j | Fungal strains | - | japsonline.com |
Activity against Mycobacterium tuberculosis Strains
The emergence of multidrug-resistant tuberculosis has necessitated the search for new antitubercular agents. Analogues of this compound have shown promise in this area. A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives exhibited interesting activity against the Mycobacterium tuberculosis H37Rv strain. rsc.org
In a separate study, a series of 1'-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives were synthesized and evaluated for their antitubercular activity. researchgate.net One of the most potent compounds, 10e, showed a minimum inhibition concentration that was comparable to the standard anti-TB drugs pyrazinamide (B1679903) and streptomycin. researchgate.net Furthermore, pyrazole-4-carboxamide derivatives have also been identified as having potent activity against the Mycobacterium tuberculosis H37Rv strain. japsonline.com The mechanism of action for some pyrazole derivatives against M. tuberculosis is thought to involve the inhibition of UDP-galactopyranose mutase (UGM), an essential enzyme for the mycobacterial cell wall synthesis. nih.gov
Table 3: Antitubercular Activity of Selected this compound Analogues
| Compound/Derivative | M. tuberculosis Strain | Activity/MIC | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl)-4-substituted pyrazoles | H37Rv | Interesting activity | rsc.org |
| Pyrazoline derivative 10e | M. tuberculosis | Comparable to standard drugs | researchgate.net |
Antitumor and Antiproliferative Effects
The pyrazole scaffold is a key feature in several approved anticancer drugs, and numerous analogues of this compound have been investigated for their potential as antitumor agents.
In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines
A wide range of pyrazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. For example, a novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogues showed broad-spectrum antitumor activity against numerous cancer cell lines, with some compounds exhibiting GI50 values in the nanomolar range. nih.gov
One particular derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] researchgate.netppisr.res.intriazolo[3,4-b] rsc.orgppisr.res.inthiadiazole (CPNT), exhibited a dose-dependent cytotoxic effect on the hepatocellular carcinoma cell line, HepG2, with a very low IC50 value of 0.8μg/ml in 24 hours. researchgate.net Studies on other pyrazole derivatives have reported IC50 values as low as 0.01 µM against MCF7 breast cancer cells. Furthermore, certain pyrazoline derivatives have also been shown to possess cytotoxicity, with one compound displaying a cytotoxicity of 12.83 mg/ml. researchgate.net
Table 4: In Vitro Cytotoxicity of Selected this compound Analogues
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |
|---|---|---|---|
| CPNT | HepG2 | 0.8 μg/ml | researchgate.net |
| Pyrazole derivative | MCF7 | ~3.79 µM | |
| Pyrazoline derivative 8b | - | 12.83 mg/ml | researchgate.net |
Modulation of Cellular Processes (e.g., Apoptosis Induction, VEGF Production)
The antitumor effects of this compound analogues are often mediated through the modulation of key cellular processes. Several pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, the cytotoxic effect of CPNT on HepG2 cells was confirmed to be due to apoptosis, as indicated by flow cytometric studies showing a higher percentage of cells in the subG1 phase and confirmed by chromatin condensation studies. researchgate.net
In addition to inducing apoptosis, some pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase. nih.govnih.gov This disruption of the microtubule network is a mechanism shared by several successful anticancer drugs. While the direct effect of this compound analogues on Vascular Endothelial Growth Factor (VEGF) production is not extensively detailed in the provided context, the broad anti-angiogenic potential of pyrazole derivatives is recognized. researchgate.net
Anti-inflammatory and Analgesic Potentials
Analogues of this compound have demonstrated notable anti-inflammatory and analgesic activities in various preclinical models. The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins (B1171923) involved in inflammation and pain signaling.
A series of 1,3,4-trisubstituted pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. researchgate.net Compounds 5a and 5b from this series showed excellent inhibition of 84.2% and were comparable to the standard drug diclofenac (B195802) (86.72% inhibition) three hours after administration. researchgate.net Further investigation into their mechanism revealed that these compounds also exhibited in vitro inhibitory activity against COX enzymes. researchgate.net
In another study, novel pyrazole derivatives were assessed for analgesic properties using the acetic acid-induced writhing test in mice, a model for peripheral pain. zsmu.edu.uanih.gov The combination of pyrazole derivatives with a 2,6-dichlorophenyl substituent and fragments of saturated carboxylic acids resulted in compounds with significant antinociceptive activity. zsmu.edu.ua Phenylpyrazole-triazine derivatives also demonstrated a significant reduction in acetic acid-induced writhing at doses of 50, 100, and 200 mg/kg. nih.gov
The formalin test, which evaluates both neurogenic (acute phase) and inflammatory (chronic phase) pain, has also been employed to characterize these analogues. zsmu.edu.uanih.gov Several phenylpyrazole-triazine derivatives were effective in the chronic phase of the formalin test, indicating their anti-inflammatory-mediated analgesic effects. nih.gov Some compounds also showed activity in the acute phase, suggesting a potential direct analgesic effect. nih.gov The analgesic effects of certain pyrazole derivatives are thought to be mediated through multiple pathways, not limited to COX inhibition but also potentially involving other targets within the nociceptive system.
| Compound Class | Test Model | Key Findings | Reference |
|---|---|---|---|
| 1,3,4-Trisubstituted Pyrazoles | Carrageenan-induced paw edema | Compounds 5a and 5b showed ≥84.2% inhibition, comparable to diclofenac (86.72%). | researchgate.net |
| Pyrazole-1,2,4-triazole Hybrids | Acetic acid-induced writhing test | Demonstrated significant antinociceptive activity. | zsmu.edu.ua |
| Phenylpyrazole-triazine Derivatives | Acetic acid-induced writhing test | Significant reduction in writhing at 50, 100, and 200 mg/kg doses. | nih.gov |
| Phenylpyrazole-triazine Derivatives | Formalin test (chronic phase) | All tested compounds were effective, indicating anti-inflammatory pain relief. | nih.gov |
Antiviral Properties and Inhibition of Viral Replication
The structural versatility of the pyrazole nucleus has been exploited to develop potent antiviral agents. Analogues based on the this compound core have shown inhibitory activity against a range of viruses, including those of significant clinical and agricultural importance.
A novel series of compounds derived from 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide has been synthesized and evaluated for their potential as anti-HCV agents. researchgate.netnih.gov The study utilized a reverse transcription-polymerase chain reaction (RT-PCR) technique to assess the in vitro effect of these compounds on HCV replication in infected HepG2 hepatocellular carcinoma cells. researchgate.netnih.gov The results indicated that two compounds from the series, Compound 2 and Compound 5 , were capable of inhibiting the replication of both the positive and negative strands of HCV RNA at a concentration range of 10-100 µg/mL. researchgate.netnih.gov This dual-strand inhibition suggests interference with a fundamental process in the viral replication cycle.
Pyrazole analogues have also emerged as promising candidates for anti-HIV therapy. In one study, a series of pyrazole derivatives featuring a 2-fluoro benzamide (B126) moiety linked via a 1,2,3-triazole linker were synthesized and tested for their antiviral activity against the HIV-1 NL4-3 virus in TZM-bl cells. semanticscholar.org The most potent compound in this series, Compound 7a , exhibited a high anti-HIV activity with a half-maximal effective concentration (EC₅₀) of 3.13 µM and showed very low toxicity (CC₅₀ ≥ 16.48 µM). semanticscholar.org Structure-activity relationship (SAR) studies revealed that ortho-substitution on the aniline (B41778) ring, particularly with fluorine, was beneficial for antiviral potency. semanticscholar.org
In the realm of agricultural science, pyrazole derivatives have been developed as potent agents against plant viruses like the Tobacco Mosaic Virus (TMV). A series of novel 1,5-disubstituted-4-pyrazole analogues containing 1,3,4-thiadiazole (B1197879) thioether moieties were designed and evaluated. nih.govCompound 5c-2 from this series demonstrated superior antiviral efficacy, with a half-maximal effective concentration (EC₅₀) of 284.2 µg/mL for curative activity and a more potent 62.2 µg/mL for inactivation activity. nih.gov Mechanistic studies using transmission electron microscopy and molecular docking revealed that compound 5c-2 binds significantly to the TMV coat protein (TMV-CP), disrupting its self-assembly process and breaking the integrity of the viral structure. nih.gov
Another study focused on 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives. All synthesized compounds showed activity against TMV at a concentration of 500 µg/mL. nih.gov Notably, Compound 3p displayed the most potent activity, which was found to be superior to the commercial agent ningnanmycin. nih.gov
| Target Virus | Compound Series/Name | Activity Metric | Result | Reference |
|---|---|---|---|---|
| HCV | 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives | Inhibitory Concentration | 10-100 µg/mL | researchgate.netnih.gov |
| HIV-1 | Compound 7a (2-fluoro benzamide-pyrazole) | EC₅₀ | 3.13 µM | semanticscholar.org |
| TMV | Compound 5c-2 (1,5-disubstituted-4-pyrazole) | EC₅₀ (Curative) | 284.2 µg/mL | nih.gov |
| EC₅₀ (Inactivation) | 62.2 µg/mL | |||
| TMV | Compound 3p (5-chloro-pyrazole-carboxamide) | Activity Comparison | More potent than ningnanmycin | nih.gov |
Enzyme and Receptor Modulatory Activities
The this compound framework has been instrumental in the design of molecules that modulate the activity of various enzymes and receptors critical to disease pathology, particularly in cancer.
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for anticancer drug development. Several pyrazole-based analogues have been identified as potent inhibitors of these kinases.
In one study, a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were synthesized and evaluated for their Aurora-A kinase inhibitory activity. nih.govCompound P-6 emerged as a particularly potent inhibitor, with a half-maximal inhibitory concentration (IC₅₀) value of 0.11 ± 0.03 µM against Aurora-A kinase. nih.gov This compound also exhibited strong cytotoxicity against HCT-116 and MCF-7 cancer cell lines. nih.gov
Another research effort led to the design of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as multi-targeted kinase inhibitors. nih.govCompound 10e from this series demonstrated potent inhibition against multiple kinases, including Aurora A and Aurora B, with IC₅₀ values of 0.939 µM and 0.583 µM, respectively. nih.gov This compound also effectively inhibited JAK2 and JAK3 kinases, showcasing its potential as a broad-spectrum anticancer agent. Western blot analysis confirmed that compound 10e dose-dependently down-regulated the phosphorylation of Aurora A and Aurora B in K562 and HCT116 cells. nih.gov These findings underscore the potential of pyrazole analogues to function as powerful and specific kinase inhibitors for cancer therapy.
| Compound | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound P-6 | Aurora-A | 0.11 ± 0.03 µM | nih.gov |
| Compound 10e | Aurora-A | 0.939 µM | nih.gov |
| Aurora-B | 0.583 µM |
Cannabinoid Receptor 1 (CB1) Antagonism and Inverse Agonism
Analogues of this compound have been extensively investigated as modulators of the cannabinoid receptor 1 (CB1). A significant body of research has focused on diarylpyrazole derivatives, which have emerged as potent antagonists and inverse agonists of the CB1 receptor. researchgate.net The discovery of these compounds, notably the diarylpyrazole SR141716A (Rimonabant), has been instrumental in elucidating the physiological roles of the CB1 receptor. researchgate.net
The structure-activity relationship (SAR) studies of these pyrazole derivatives have identified key structural features necessary for potent and selective CB1 receptor antagonism. nih.gov These requirements include a para-substituted phenyl ring at the 5-position of the pyrazole core, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. nih.gov For instance, the compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) served as a lead compound in the development of numerous CB1 receptor antagonists. nih.govnih.gov
Further modifications on the rimonabant (B1662492) template have led to the identification of several analogues with low- and sub-nanomolar potencies as CB1 receptor antagonists. researchgate.net The exploration of different substituents at the 3-position of the pyrazole ring has been a key area of investigation, as this position is thought to be involved in receptor recognition and agonist/antagonist activity. academicjournals.orgnih.gov
In addition to their antagonist properties, many of these diarylpyrazole analogues also exhibit inverse agonist activity at the CB1 receptor. acgpubs.orgnih.gov Inverse agonism is a mechanism where the compound not only blocks the action of agonists but also reduces the basal level of receptor activity. This property has been a significant consideration in the therapeutic development of these compounds. nih.gov The characterization of these compounds as inverse agonists has been supported by various in vitro assays, including guanosine-5′-O-(3-[35S]thio)-triphosphate (GTPγS) binding assays. academicjournals.orgnih.gov
The following table summarizes the CB1 receptor binding affinities of selected pyrazole analogues.
| Compound | R Group at 1-Position | Ki (nM) for CB1 Receptor | Ki (nM) for CB2 Receptor | Ki Ratio (CB1:CB2) |
| Analogue 1 | 4-Cl-Ph | 60.4 | 836 | 1:14 |
| Analogue 2 | 2,4-di-Cl-Ph | 11.5 | 1640 | 1:143 |
| Data sourced from receptor binding studies on rat forebrain (CB1) and mouse spleen (CB2) membrane preparations. nih.gov |
Selective Enzyme Inhibitory Actions (e.g., Bacterial MetAP)
The pyrazole scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes. While specific studies on the inhibition of bacterial methionine aminopeptidase (B13392206) (MetAP) by this compound analogues are not extensively documented, the broader class of pyrazole derivatives has demonstrated significant enzyme inhibitory activity.
For instance, certain pyrazole-based compounds have been identified as potent inhibitors of bacterial methionyl-tRNA synthetase. researchgate.net Additionally, pyrazole derivatives have been investigated as inhibitors of other bacterial enzymes, such as Helicobacter pylori dihydroorotate (B8406146) dehydrogenase. researchgate.net More recently, a series of pyrazole thioether analogues were synthesized and evaluated as inhibitors of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) from Haemophilus influenzae, an enzyme essential for bacterial cell wall biosynthesis, highlighting their potential as antibacterial agents. nih.gov
Beyond antibacterial targets, pyrazole derivatives have shown selective inhibitory activity against a range of mammalian enzymes. For example, novel series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and found to be potent and selective inhibitors of monoamine oxidase-A (MAO-A). acs.orgresearchgate.net Similarly, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have demonstrated high inhibitory activity against both MAO-A and MAO-B isoforms. acs.org
Other enzymatic targets for pyrazole-based inhibitors include cyclooxygenase (COX), with some derivatives showing selectivity for COX-2, and phosphodiesterase. researchgate.netnih.gov The diverse enzyme inhibitory profiles of pyrazole compounds underscore the potential for developing selective inhibitors for various therapeutic targets by modifying the core pyrazole structure.
Other Investigated Biological Activities
Antioxidant Profiles
Pyrazole derivatives have garnered significant attention for their antioxidant properties. Various studies have demonstrated the capacity of these compounds to act as radical scavengers and protect against oxidative stress. The antioxidant activity is often attributed to the specific substituents on the pyrazole ring. For example, the introduction of amino and hydroxyl groups into the pyrazole nucleus has been shown to be important for antioxidant activity. researchgate.net
In vitro radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests, have confirmed the antioxidant potential of numerous pyrazole analogues. researchgate.netnih.govnih.gov For instance, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones and 1,5-diarylpyrazoles displayed potent radical scavenging activity against the DPPH radical. nih.gov
The antioxidant mechanism of some pyrazole derivatives, such as Edaravone (a phenyl-pyrazolone), involves scavenging a variety of oxygen free radicals. mdpi.com Analogues of Edaravone, including those with a dichlorophenyl-pyrazolone moiety, have also been shown to possess robust antioxidant properties. mdpi.com The antioxidant capacity can be modulated by the nature of the substituents on the phenyl-pyrazolone core. mdpi.com
The following table presents the antioxidant activity of selected pyrazole-based sulfonamide derivatives using the DPPH free radical scavenging method.
| Compound | Substituent | Antioxidant Activity (%) |
| 4b | Acetamide (B32628) ring | 63.14 |
| 4d | Quinoline (B57606) ring | 72.25 |
| 4e | Chloro substitution with acetamide and quinoline ring | 92.64 |
| Ascorbic Acid (Standard) | - | 96.69 |
| Data from in vitro antioxidant activity evaluation by DPPH assay. nih.gov |
Antidiabetic and Hypoglycemic Effects
The therapeutic potential of pyrazole derivatives in the management of diabetes and related metabolic disorders has been an active area of research. Several analogues have demonstrated significant antidiabetic and hypoglycemic effects in preclinical models. nih.govnih.gov The mechanism of action for these effects is often multifaceted, with some compounds acting as cannabinoid-1 (CB1) receptor antagonists, which are known to play a role in metabolic balance. nih.govresearchgate.net
Novel 1,5-diaryl pyrazole derivatives have been synthesized and shown to produce a significant reduction in plasma glucose levels in in vivo models, with some compounds surpassing the activity of the reference drug glibenclamide. nih.gov For example, specific 1,5-diaryl pyrazole-3-carbohydrazides demonstrated plasma glucose reductions of up to 64%. nih.gov
Another class of pyrazole derivatives, the 1,3-diaryl-[1H]-pyrazole-4-acetamides, have been shown to increase glucose transport in adipocyte and muscle cell lines, leading to dramatic glucose-lowering effects in ob/ob mice, a model of diabetes. nih.gov One compound from this series, at a dose of 3.0 mg/kg/day, also caused a 50% reduction in insulin (B600854) levels, suggesting an increase in whole-body insulin sensitivity. nih.gov
The antidiabetic activity of pyrazole derivatives is not limited to a single mechanism. Other pyrazole-containing compounds have been found to act as inhibitors of enzymes such as α-amylase and α-glucosidase, or as agonists at peroxisome proliferator-activated receptors (PPARs). researchgate.netmdpi.commdpi.com
Neuroprotective Mechanisms
The pyrazole scaffold has been identified as a promising framework for the development of novel neuroprotective agents. nih.govresearchgate.net Neurodegenerative diseases are often associated with molecular mechanisms like oxidative stress, and compounds that can alleviate this stress and enhance the brain's antioxidant defense capacity are of significant interest. acgpubs.org
In vitro studies have shown that certain pyrazole derivatives can exhibit neuroprotective activity. For instance, some aryl azoles synthesized through the reaction of substituted hydrazine (B178648) with α-β-unsaturated ketones have demonstrated neuroprotective effects between 15% and 40% in an N-methyl-D-aspartate (NMDA) toxicity paradigm. nih.gov
More specifically, phenylacetamide derivatives bearing a 1H-pyrazole ring have been investigated for their neuroprotective potential. In studies using the SH-SY5Y cell line with neurotoxicity induced by 6-hydroxydopamine (6-OHDA), certain pyrazole-containing compounds were found to restore cell viability, particularly at lower concentrations. acgpubs.org Furthermore, a novel pyrazole analogue, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated anti-inflammatory properties in microglial cells and has been shown to prevent neuronal and behavioral deficits in an MPTP mouse model of Parkinson's disease. nih.gov
Antileishmanial Efficacy
Derivatives of pyrazole have emerged as a promising class of compounds in the search for new antileishmanial agents. academicjournals.orgnih.govresearchgate.net Leishmaniasis is a parasitic disease for which new and more effective treatments are needed. Several studies have reported the synthesis and in vitro evaluation of pyrazole analogues against various Leishmania species. academicjournals.orgnih.govresearchgate.netresearchgate.net
For example, a series of pyrazole derivatives were prepared and tested for their in vitro antileishmanial activity using an Alamar blue reduction method. academicjournals.org The results indicated that several of the synthesized compounds exhibited better antileishmanial activity than the standard drug miltefosine (B1683995). academicjournals.org One particular phenyl pyrazoline derivative with a propanoyl side chain was found to be highly active against Leishmania donovani, with an IC50 value of 0.0112 µg/mL, which was more potent than both miltefosine and amphotericin B deoxycholate in that study. academicjournals.org
Structure-activity relationship studies have suggested that the nature and position of substituents on the pyrazole scaffold significantly influence their antileishmanial activity. nih.gov For instance, the presence of a chlorine group at the C-4 position of the pyrazole ring or on an attached phenyl ring was found to be favorable for antileishmanial effects. nih.gov The mechanism of action is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial pathway for the parasite. nih.gov
The following table shows the in vitro antileishmanial activity of selected pyrazole derivatives against L. donovani.
| Compound | Description | IC50 (µg/mL) |
| IIIb | Phenyl pyrazoline with propanoyl side chain | 0.0112 |
| Miltefosine (Standard) | - | 0.3 ± 0.04 |
| Amphotericin B deoxycholate (Standard) | - | 0.2 ± 0.02 |
| Data from in vitro antileishmanial activity testing. academicjournals.org |
Computational Chemistry and Molecular Simulations for 1 4 Chlorophenyl 3 Methyl 1h Pyrazole Systems
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole, to the active site of a target protein. These studies are crucial for structure-based drug design and for elucidating the molecular basis of a compound's biological activity.
Research on pyrazole (B372694) derivatives has demonstrated their potential as inhibitors for a variety of protein targets. Docking studies have been employed to screen these compounds against protein kinases, which are crucial in cancer and other diseases. For instance, various pyrazole derivatives have been docked against targets like VEGFR-2, Aurora A, and CDK2. bibliotekanauki.pl These simulations reveal that the ligands fit deeply within the binding pockets of the proteins, forming key hydrogen bonds and other non-covalent interactions. bibliotekanauki.pl The binding energy, a key output of docking simulations, indicates the strength of the interaction, with more negative values suggesting stronger binding.
In a study targeting human mitochondrial branched-chain aminotransferase (BCATm) for potential anticonvulsant activity, a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives were evaluated. The docking scores indicated strong binding potential, with the most potent compound showing a higher docking score (-6.898) than the known drug Gabapentin (-6.013), highlighting its promise as an anticonvulsant agent. researchgate.netmaterialsciencejournal.org
Similarly, in the context of anti-breast cancer research, pyrazoline-containing benzenesulfonamides have been docked against the human estrogen receptor. The results, measured by PLP (Piecewise Linear Potential) fitness values, showed that some derivatives achieved high scores (e.g., 89.37), comparable to the reference drug tamoxifen (B1202) (94.69), indicating a strong potential for interaction with the receptor. researchgate.net
The table below summarizes findings from various molecular docking studies on pyrazole derivatives, showcasing their interaction with different protein targets.
| Derivative Class | Protein Target | PDB ID | Binding Energy / Score | Key Interacting Residues (Example) | Reference |
| Pyrazole-thiadiazole | VEGFR-2 | 2QU5 | -10.09 kJ/mol | Not Specified | bibliotekanauki.pl |
| Pyrazole-thiadiazole | CDK2 | 2VTO | -10.35 kJ/mol | Not Specified | bibliotekanauki.pl |
| Pyrazoline-methanone | BCATm | 2A1H | -6.898 (Dock Score) | Not Specified | researchgate.netmaterialsciencejournal.org |
| Pyrazoline-benzenesulfonamide | Estrogen Receptor | Not Specified | 89.37 (PLP Fitness) | Not Specified | researchgate.net |
| Pyrazole-carboxamide | Succinate (B1194679) Dehydrogenase (SDH) | Not Specified | Not Specified | Predicted binding in active site |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. These methods provide detailed information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to a molecule's reactivity and its ability to interact with biological targets.
For chlorophenyl-substituted pyrazole derivatives, DFT calculations have been performed to optimize their molecular geometries and investigate their electronic characteristics. bibliotekanauki.pl Studies using the B3LYP method with basis sets like 6-311G** or 6-311++G(d,p) have successfully predicted structural parameters that align well with experimental data from X-ray crystallography. materialsciencejournal.orgnih.gov For example, calculations on a pyrazoline derivative revealed that the aromatic C=C bond lengths range from 1.38 Å to 1.40 Å, and the azo group (N-N) bond is approximately 1.37 Å. materialsciencejournal.org
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For chlorophenyl-substituted pyrazolones, HOMO and LUMO analyses have shown π-delocalization across the entire molecule, indicating charge-transfer characteristics that are important for biological interactions. bibliotekanauki.plresearchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively, and can predict how the molecule will interact with a protein's active site. For a 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the MEP map revealed two distinct negative regions, highlighting potential sites for hydrogen bonding or other electrostatic interactions. researchgate.net
| Compound Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |
| Pyrazole-hydrazone derivative (L1) | DFT | Not Specified | Not Specified | 4.38 | Charge density localized on different moieties in HOMO vs LUMO. | nih.gov |
| Pyrazole-hydrazone derivative (L2) | DFT | Not Specified | Not Specified | 5.75 | A larger energy gap suggests greater molecular stability compared to L1. | nih.gov |
| Chlorophenyl-pyrazolone derivatives | DFT/B3LYP/6-31(G) | Not Specified | Not Specified | Not Specified | π-delocalization across the molecule, indicating charge-transfer transitions. | bibliotekanauki.plresearchgate.net |
Molecular Dynamics Simulations for Conformational Sampling
While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. MD simulations are used to assess the stability of the docked pose, sample different conformations of the ligand within the binding site, and calculate binding free energies more accurately.
For pyrazole-based inhibitors, MD simulations have been crucial in validating docking results and understanding the dynamic behavior of the ligand-receptor complex. In a study of pyrazole-carboxamides as carbonic anhydrase (CA) inhibitors, 50-nanosecond MD simulations were performed on the docked complexes. derpharmachemica.com The simulations showed that the most active compounds exhibited good stability within the binding sites of hCA I and hCA II receptors, with only minor conformational changes and fluctuations over time. derpharmachemica.com This stability confirms that the interactions predicted by docking are likely maintained in a more realistic, dynamic environment. derpharmachemica.com
Analysis of the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand throughout the simulation is a common way to assess stability. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is securely bound. Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. For example, MD simulations of a pyrazole derivative bound to the Hsp90α protein were used to explore its most likely binding mode, with RMSD and RMSF analyses providing insights into the system's stability. nih.gov
These simulations provide a more comprehensive understanding of the binding event, accounting for the flexibility of both the ligand and the protein, and the role of solvent molecules, thereby offering a more reliable assessment of a compound's potential as a drug candidate.
In Silico Screening and Virtual Ligand Design for Novel Analogues
In silico screening and virtual ligand design are computational strategies used to identify and optimize new drug candidates from large chemical libraries. These approaches leverage knowledge of the target protein's structure and the chemical features of known active compounds to design novel analogues with improved properties, such as higher binding affinity or better selectivity.
The process often begins with a virtual screening campaign, where thousands or millions of compounds from digital libraries are computationally docked into the target's binding site. The top-scoring compounds are then selected for further investigation. This approach was successfully used to identify novel binders for bromodomain-containing protein 9 (BRD9). nih.gov A virtual screening based on a 3D structure-based pharmacophore model led to the identification of an initial hit with a 1-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold. nih.gov
Following the identification of a hit compound like this compound, rational ligand design can be used to create novel analogues. This involves making targeted chemical modifications to the parent structure to enhance its interaction with the protein. For the pyrazolo[3,4-b]pyridine hit, a set of 19 derivatives were designed and synthesized to explore the chemical space around the core, leading to the discovery of four compounds with low-micromolar inhibitory activity. nih.gov
Another strategy involves using software to predict drug-likeness based on criteria such as Lipinski's "Rule of Five," which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net In silico studies on pyrazole derivatives have used these rules to select the most promising candidates for synthesis, streamlining the drug discovery process and reducing the reliance on costly and time-consuming laboratory experiments. researchgate.net By combining these computational approaches, researchers can efficiently navigate the vast chemical space to design and prioritize novel analogues of this compound for specific biological targets.
Prospects in Medicinal Chemistry and Future Research Trajectories for 1 4 Chlorophenyl 3 Methyl 1h Pyrazole
Rational Design and Optimization of Novel Therapeutic Agents
The rational design of new drugs based on the 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole scaffold involves a systematic approach to modify its structure to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. researchgate.net Key strategies include structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping, guided by computational modeling. researchgate.netconnectjournals.com
SAR studies are crucial for understanding how specific structural modifications influence biological activity. For the this compound core, modifications can be explored at several positions. For instance, substitution on the 4-chlorophenyl ring can modulate lipophilicity and interactions with target proteins. Replacing the methyl group at the C3 position with other alkyl or aryl groups can alter steric and electronic properties, potentially improving binding affinity. Furthermore, functionalization at the C4 and C5 positions of the pyrazole (B372694) ring can introduce new interaction points, such as hydrogen bond donors or acceptors, to optimize target engagement. nih.gov
X-ray crystallography of pyrazole-based inhibitors complexed with their protein targets has been instrumental in guiding medicinal chemistry efforts. nih.gov These structural insights allow for the precise design of analogues that can form key interactions, such as hydrogen bonds with the hinge region of kinases or occupying specific hydrophobic pockets. nih.gov For example, the optimization of 3,4-diaryl pyrazole Hsp90 inhibitors was heavily influenced by crystal structures, leading to the development of highly potent compounds. nih.gov A similar structure-based design approach can be applied to derivatives of this compound to target enzymes like kinases or other protein classes. researchgate.net
The following interactive table illustrates potential SAR trends for derivatives of this scaffold based on findings for analogous pyrazole compounds.
Table 1: Illustrative Structure-Activity Relationship (SAR) for this compound Derivatives
| Position of Modification | Type of Substitution | Potential Impact on Biological Activity | Rationale from Analogous Compounds |
|---|---|---|---|
| Chlorophenyl Ring (C4') | Replacement of Chlorine with -OCH₃, -CF₃ | Modulate electronic properties and lipophilicity, potentially improving cell permeability and target binding. | Substitutions on the phenyl ring of pyrazole scaffolds are known to significantly affect inhibitory activity against targets like kinases. nih.gov |
| Pyrazole Ring (C3) | Replacement of Methyl with larger alkyls or cyclic groups | Alter steric bulk to probe the size and shape of the target's binding pocket. | Modifications at this position in related pyrazoles have shown clear effects on inhibition of enzymes. nih.gov |
| Pyrazole Ring (C4) | Introduction of amide or piperazine (B1678402) groups | Introduce hydrogen bonding capabilities and improve solubility and pharmacokinetic properties. | SAR data for pyrazole Hsp90 inhibitors showed that introducing amides at the C4 position led to highly potent compounds. nih.gov |
| Pyrazole Ring (C5) | Addition of a carboxylic acid group | Increase solubility and provide a point for hydrogen bonding or salt formation. | The derivative this compound-5-carboxylic acid is noted for its biological activity and favorable properties. chemimpex.com |
Exploration of Unexplored Pharmacological Targets and Disease Areas
The pyrazole scaffold is associated with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.comresearchgate.net While derivatives of this compound have been investigated for some of these activities, numerous targets and disease areas remain underexplored.
Close analogs have shown promise in specific therapeutic areas. For instance, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives have been synthesized and evaluated as potential antitumor and anti-Hepatitis C Virus (HCV) agents. researchgate.netnih.gov Similarly, this compound-5-carboxylic acid has been explored for applications in treating inflammatory diseases and cancer. chemimpex.com These findings suggest that the core scaffold is primed for targeting proteins implicated in these conditions.
Future research could focus on repurposing this scaffold for novel applications. The versatility of the pyrazole ring allows it to act as a ligand for a diverse range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. researchgate.netresearchgate.net An analysis of known pyrazole-based drugs reveals a significant number of them target protein kinases, highlighting the importance of this scaffold in the development of new anticancer drugs. researchgate.net
Emerging disease areas where this scaffold could be valuable include neurodegenerative diseases and metabolic disorders. The pyrazole heterocycle can act as both a hydrogen-bond donor and acceptor, allowing it to interact effectively with peptide backbones, a feature that could be exploited in designing inhibitors for targets in Alzheimer's or Parkinson's disease. mdpi.com
Table 2: Potential Pharmacological Targets for this compound Derivatives
| Potential Target Class | Specific Example(s) | Associated Disease Area | Rationale |
|---|---|---|---|
| Protein Kinases | S6K1, Haspin, VEGFR-2 | Cancer | Pyrazole scaffolds are well-established kinase inhibitors; analogs have shown activity against various kinases involved in cell proliferation and angiogenesis. nih.govresearchgate.netnih.gov |
| Heat Shock Proteins | Hsp90 | Cancer | Diaryl pyrazoles have been successfully developed as potent Hsp90 inhibitors, which destabilizes numerous oncogenic client proteins. nih.gov |
| Viral Enzymes | HCV NS5B Polymerase | Hepatitis C | Close analogs of the core structure have demonstrated the ability to inhibit HCV replication in vitro. researchgate.netnih.gov |
| Cyclooxygenase (COX) | COX-2 | Inflammation | The pyrazole moiety is the core of selective COX-2 inhibitors like celecoxib (B62257); new derivatives could be designed for anti-inflammatory activity with improved safety profiles. mdpi.comnih.gov |
| Myeloid Cell Leukemia 1 (MCL-1) | MCL-1 | Cancer (Leukemia) | Phenylpyrazole derivatives have been identified as selective inhibitors of the anti-apoptotic protein MCL-1, inducing apoptosis in cancer cells. nih.gov |
Development of Advanced Pharmacological Probes
Pharmacological probes are essential tools in chemical biology for elucidating the function of proteins and interrogating biological pathways within their native cellular environment. mskcc.org The this compound scaffold can serve as an excellent foundation for the development of such probes. By chemically modifying the core structure to incorporate reporter tags, researchers can create tools to study its molecular targets and mechanism of action. mskcc.org
The development process involves creating derivatives that retain their binding affinity for the target protein while being appended with a functional moiety. Common modifications include:
Fluorescent Labeling : Attaching a fluorescent dye (e.g., FITC) to a non-critical position on the pyrazole scaffold would allow for visualization of the compound's subcellular localization and target engagement using techniques like fluorescence microscopy and flow cytometry. mskcc.org
Biotinylation : Incorporating a biotin (B1667282) tag would enable the use of affinity-based pulldown assays. These experiments can identify the direct binding partners of the compound from cell lysates, which can then be analyzed by mass spectrometry to reveal novel protein targets. mskcc.org
Radiolabeling : Introducing a radioactive isotope (e.g., ¹⁸F for PET imaging) would allow for non-invasive imaging of drug distribution and target occupancy in vivo, providing valuable pharmacokinetic and pharmacodynamic data.
These chemical probes can help validate new drug targets, clarify mechanisms of action, and provide a deeper understanding of the biological systems in which pyrazole-based compounds operate.
Integration of Cheminformatics and Artificial Intelligence in Discovery Efforts
The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.netmdpi.com These computational approaches can be powerfully applied to the this compound scaffold to explore a vast chemical space efficiently.
The typical workflow involves several stages:
Virtual Library Generation : A large, diverse library of virtual compounds is created by systematically modifying the core this compound structure with various functional groups.
In Silico Screening : This virtual library is then screened against a specific protein target using molecular docking simulations to predict binding modes and affinities. connectjournals.com This process helps prioritize compounds that are most likely to be active.
Predictive Modeling : Machine learning (ML) and AI models are trained on existing data to predict crucial properties of the virtual compounds. patsnap.com These models can forecast not only biological activity but also absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is critical for identifying drug-like candidates. mdpi.compatsnap.com
Prioritization for Synthesis : By combining the predictions from docking and AI models, researchers can rank the virtual compounds and select a smaller, more promising subset for chemical synthesis and experimental testing. patsnap.com
This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening by focusing laboratory efforts on compounds with the highest probability of success. connectjournals.com
Challenges and Opportunities in Pyrazole-Based Drug Development
Despite the immense potential of the pyrazole scaffold, its development is not without challenges. However, these challenges are often coupled with significant opportunities for innovation.
Challenges:
Off-Target Effects : The pyrazole scaffold can sometimes interact with multiple biological targets, which may lead to undesirable off-target effects. researchgate.net
Metabolic Toxicity : The in vivo metabolism of pyrazole-containing compounds can sometimes generate toxic byproducts, a concern that must be addressed during preclinical development. nih.gov
Synthetic Complexity : The synthesis of asymmetrically substituted pyrazoles can produce a mixture of regioisomers, complicating purification and characterization. nih.govnih.gov Achieving regioselectivity often requires careful optimization of reaction conditions. mdpi.com
Opportunities:
Chemical Diversity : The pyrazole ring is readily synthesized and functionalized, offering a rich source of chemical diversity for exploring a wide range of therapeutic targets. researchgate.netmdpi.com
Targeted and Combination Therapy : The high potency and selectivity that can be achieved with pyrazole derivatives make them ideal candidates for targeted cancer therapies and for use in combination with other drugs to enhance efficacy and overcome resistance. researchgate.net
Favorable Physicochemical Properties : The pyrazole ring can act as a bioisostere for other aromatic rings, often improving key drug-like properties such as solubility and metabolic stability. nih.govnih.gov This metabolic stability is a significant factor in the increasing number of pyrazole-containing drugs. nih.gov
Privileged Scaffold : The proven success of pyrazole-based drugs in treating a multitude of diseases provides a strong foundation and continued impetus for the development of new therapeutics based on this versatile scaffold. nih.govmdpi.comtandfonline.com
Table 3: Summary of Challenges and Opportunities
| Challenges | Opportunities |
|---|---|
| Potential for off-target effects. researchgate.net | Rich source of chemical diversity and pharmacological activity. researchgate.net |
| Concerns over in vivo metabolic toxicity. nih.gov | High metabolic stability of the pyrazole core. nih.gov |
| Difficulties in achieving regioselectivity during synthesis. nih.govnih.gov | Amenable to targeted therapy and combination regimens. researchgate.net |
Q & A
Q. What are the established synthetic methodologies for 1-(4-chlorophenyl)-3-methyl-1H-pyrazole?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazines with β-diketones or β-ketoesters under acidic conditions. For example, a modified Jensen method (1959) uses ethanol as a solvent and glacial acetic acid as a catalyst, yielding 84.5% of the product after recrystallization . Key parameters include slow evaporation for single-crystal growth and purification via silica gel chromatography.
Table 1. Representative Synthetic Conditions
| Method | Yield (%) | Solvent | Catalyst | Reference |
|---|---|---|---|---|
| Cyclocondensation | 84.5 | Ethanol | Glacial Acetic Acid |
Q. How is single-crystal X-ray diffraction (SCXRD) applied to confirm molecular structure?
SCXRD is critical for determining bond lengths, angles, and intermolecular interactions. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . For derivatives of this compound, studies report dihedral angles between aromatic rings (e.g., 18.23° for 4-chlorophenyl vs. pyrazole) and C–H⋯O interactions (2.95 Å) stabilizing the crystal lattice .
Table 2. Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Temperature (K) | 296 | |
| R factor | 0.039 | |
| C–H⋯O distance (Å) | 2.95 |
Advanced Research Questions
Q. How can low yields in cyclocondensation be addressed during synthesis?
Low yields often arise from incomplete ring closure or side reactions. Optimization strategies include:
- Catalyst screening : Substituting glacial acetic acid with p-toluenesulfonic acid (PTSA) to enhance reactivity.
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., reflux at 78°C) to minimize decomposition .
Q. What intermolecular interactions dominate the solid-state packing of pyrazole derivatives?
Weak non-covalent interactions, such as C–H⋯O (2.8–3.2 Å) and C–H⋯π (3.5 Å), govern crystal packing. For example, in 1-(4-chlorophenyl)-3-phenyl derivatives, these interactions contribute to a layered lattice structure, with π-stacking distances of 3.8 Å between aromatic rings .
Table 3. Key Intermolecular Interactions
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| C–H⋯O | 2.95 | 145 | |
| C–H⋯π | 3.50 | 160 |
Q. What challenges arise in studying the pharmacological mechanisms of pyrazole derivatives?
Pyrazoles often exhibit non-specific binding to multiple receptors (e.g., cannabinoid or COX-2), complicating mechanistic studies. Radiolabeled probes (e.g., using tritium or carbon-14 isotopes) and competitive binding assays (e.g., displacement of SR141716 in cannabinoid receptor studies) are essential for elucidating selectivity . Additionally, metabolite interference in in vivo models requires advanced analytical techniques like LC-MS/MS for accurate quantification.
Methodological Considerations
- Structural Analysis : Combine SCXRD with DFT calculations to validate electronic delocalization effects in the pyrazole ring .
- Spectral Characterization : Use -NMR to distinguish regioisomers by monitoring carbonyl chemical shifts (δ 165–175 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
